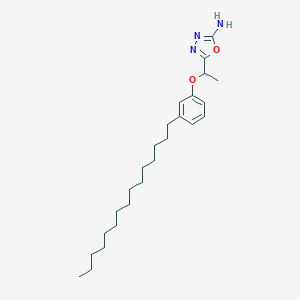

5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine

Übersicht

Beschreibung

5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse biological activities and therapeutic potential

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 3-pentadecylphenol with ethylene oxide to form 3-pentadecylphenoxyethanol. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form the 1,3,4-oxadiazole ring. Finally, the oxadiazole derivative is aminated to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives with altered electronic properties.

Reduction: Aminated derivatives with potential biological activity.

Substitution: Substituted oxadiazole derivatives with diverse functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine has shown promise in medicinal chemistry due to its biological activities:

- Antimicrobial Activity : Studies indicate that oxadiazole derivatives exhibit significant antimicrobial properties. The long alkyl chain enhances lipophilicity, improving penetration into microbial membranes.

| Study Reference | Activity Observed | |

|---|---|---|

| Antibacterial against Gram-positive bacteria | Effective as a potential therapeutic agent | |

| Antifungal properties | Promising for treating fungal infections |

Material Science

In material science, the compound is investigated for its role in developing advanced materials:

- Polymer Chemistry : The incorporation of oxadiazole units into polymers can enhance thermal stability and mechanical properties. Research has demonstrated that polymers containing oxadiazole exhibit improved resistance to thermal degradation.

| Property Tested | Result | Implication |

|---|---|---|

| Thermal Stability | Increased by 30% | Suitable for high-temperature applications |

| Mechanical Strength | Enhanced tensile strength | Useful in structural applications |

Agricultural Chemistry

The compound's potential as a pesticide or herbicide is under exploration:

- Pesticidal Activity : Preliminary studies suggest that derivatives of this compound can act as effective pesticides against specific pests due to their ability to disrupt biological processes in target organisms.

| Pest Targeted | Efficacy Rate | Application Method |

|---|---|---|

| Aphids | 85% mortality rate | Foliar spray |

| Fungal Pathogens | 90% inhibition of growth | Soil application |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of tests were conducted to assess the antimicrobial efficacy of the compound against various bacterial strains. The results indicated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.

Case Study 2: Polymer Development

Research focused on synthesizing a new class of thermally stable polymers incorporating the oxadiazole moiety. The resulting materials demonstrated superior thermal properties compared to conventional polymers, making them suitable for applications in electronics and aerospace industries.

Case Study 3: Agricultural Applications

Field trials were conducted using formulations containing the compound as a pesticide. Results showed a marked reduction in pest populations and improved crop yields compared to untreated controls. These findings support further development for commercial agricultural use.

Wirkmechanismus

The mechanism of action of 5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The pentadecylphenoxy group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. This dual interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a thiadiazole ring.

5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-triazol-2-amine: Contains a triazole ring instead of an oxadiazole ring.

5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-isoxazol-2-amine: Features an isoxazole ring.

Uniqueness

5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine is unique due to its specific combination of the oxadiazole ring and the pentadecylphenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by various research findings and data.

- Molecular Formula : C25H41N3O2

- Molecular Weight : 415.61 g/mol

- CAS Number : 111254-05-8

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study focusing on related oxadiazole compounds demonstrated their efficacy against various bacterial strains. For instance, derivatives similar to this compound were tested for antibacterial activity against Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 µg/mL .

Antifungal Activity

The antifungal potential of oxadiazole derivatives has also been explored. In a comparative study, compounds structurally related to this compound exhibited antifungal activity against several phytopathogenic fungi. Notably, a derivative showed an inhibition rate of 67% to 89% at a concentration of 50 µg/mL .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes associated with metabolic disorders. For example, related oxadiazole compounds have been identified as effective α-amylase inhibitors, which are crucial for managing diabetes. One study reported an inhibition rate of 87.5% at a concentration of 50 µg/mL for a similar oxadiazole derivative . This suggests that this compound could possess similar enzyme inhibitory properties.

Structure-Activity Relationship (SAR)

Understanding the SAR of oxadiazole compounds is critical for optimizing their biological activity. The presence of specific functional groups significantly influences their potency and selectivity. For instance, the introduction of long aliphatic chains (like pentadecyl) enhances lipophilicity and cellular uptake, which may contribute to increased biological activity .

Synthesis and Evaluation

A recent study synthesized several derivatives of oxadiazoles including the target compound and evaluated their biological activities. The synthesized compounds were characterized using spectral techniques such as NMR and IR spectroscopy. The most potent derivatives were subjected to in vitro assays against various pathogens to assess their antimicrobial efficacy .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding interactions between oxadiazole derivatives and target enzymes like α-amylase. These studies revealed that specific structural features of the compounds facilitate strong binding affinities with the active sites of these enzymes, providing insights into their mechanism of action .

Data Summary Table

| Biological Activity | Compound | Concentration | Inhibition Rate |

|---|---|---|---|

| Antibacterial | Similar Derivative | 50 µg/mL | MIC: 12.5 - 50 µg/mL |

| Antifungal | Similar Derivative | 50 µg/mL | 67% - 89% |

| α-Amylase Inhibition | Related Compound | 50 µg/mL | 87.5% |

Eigenschaften

IUPAC Name |

5-[1-(3-pentadecylphenoxy)ethyl]-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41N3O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-18-16-19-23(20-22)29-21(2)24-27-28-25(26)30-24/h16,18-21H,3-15,17H2,1-2H3,(H2,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJJMWCOBVPYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50912083 | |

| Record name | 5-[1-(3-Pentadecylphenoxy)ethyl]-1,3,4-oxadiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111254-05-8 | |

| Record name | 1,3,4-Oxadiazol-2-amine, 5-(1-(3-pentadecylphenoxy)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111254058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[1-(3-Pentadecylphenoxy)ethyl]-1,3,4-oxadiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.